molecular formula C10H5BrF3N B1445366 3-Bromo-7-(trifluoromethyl)quinoline CAS No. 1215768-16-3

3-Bromo-7-(trifluoromethyl)quinoline

Cat. No. B1445366
M. Wt: 276.05 g/mol
InChI Key: DIVRXDNEVZSQKO-UHFFFAOYSA-N
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Description

3-Bromo-7-(trifluoromethyl)quinoline, also known as 3-Bromo-7-TFMQ, is an organobromine compound with a quinoline ring structure. It is a versatile reagent that has been used in various scientific research applications, including drug discovery, organic synthesis, and biochemistry. 3-Bromo-7-TFMQ is a powerful brominating agent that is used in the synthesis of many organic compounds. Its unique properties make it an attractive choice for lab experiments and research applications.

Scientific Research Applications

Synthesis of Quinoline Derivatives

3-Bromo-7-(trifluoromethyl)quinoline serves as a precursor in the synthesis of a wide array of quinoline derivatives. It is involved in reactions that lead to the formation of quinolines with diverse functional groups, indicating its utility in constructing complex molecules with potential applications in pharmaceuticals and agrochemicals. For instance, it has been utilized in the development of quinolines that exhibit strong intramolecular charge-transfer fluorescence, offering applications in bioimaging and as probes for biological studies (Chen et al., 2019).

Functionalization and Structural Elaboration

The compound's ability to undergo functionalization and structural elaboration makes it valuable for synthesizing compounds with specific properties. Research shows that it can be transformed into variously substituted quinolines through processes such as halogen/metal exchange and electrophilic substitution, showcasing its adaptability in organic synthesis (Marull & Schlosser, 2003).

Development of Antimicrobial and Antimalarial Agents

Derivatives of 3-Bromo-7-(trifluoromethyl)quinoline have been explored for their antimicrobial and antimalarial activities. Certain quinoline derivatives synthesized from it have shown promising activities against various microorganisms, highlighting its potential as a scaffold for developing new therapeutic agents (Ishikawa et al., 2012).

Applications in Organic Electronics

The strong intramolecular charge-transfer properties of some quinoline derivatives derived from 3-Bromo-7-(trifluoromethyl)quinoline suggest their suitability for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This opens avenues for the material's use in the development of high-performance electronic devices (Chen et al., 2019).

Exploration of Steric Effects in Chemical Reactions

The compound has also been used to study steric effects in chemical reactions, providing insights into how the trifluoromethyl group influences reactivity and selectivity. This knowledge is crucial for designing synthetic strategies for complex molecules (Schlosser et al., 2006).

properties

IUPAC Name

3-bromo-7-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3N/c11-8-3-6-1-2-7(10(12,13)14)4-9(6)15-5-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVRXDNEVZSQKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-7-(trifluoromethyl)quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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